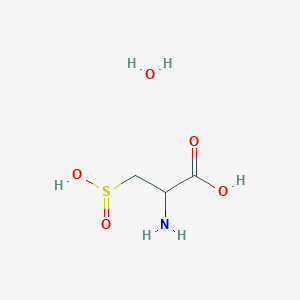

Sulfino-DL-alaninehydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfino-DL-alaninehydrate typically involves the reaction of alanine with sulfurous acid or its derivatives. One common method is the sulfonation of alanine using sulfur dioxide and water under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated crystallization processes are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sulfino-DL-alaninehydrate undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride.

Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: this compound is converted to sulfonic acid derivatives.

Reduction: The compound is reduced to sulfide derivatives.

Substitution: Formation of sulfonamides, sulfonates, and other substituted products.

Scientific Research Applications

Sulfino-DL-alaninehydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Sulfino-DL-alaninehydrate involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. It can also form complexes with metal ions, influencing enzyme activity and other biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-sulfino-L-alanine: A stereoisomer of Sulfino-DL-alaninehydrate with similar chemical properties but different biological activity.

Cysteine sulfinic acid: Another sulfur-containing amino acid derivative with distinct biochemical roles.

Sulfonimidates: Sulfur-containing compounds with different structural features and reactivity.

Uniqueness

This compound is unique due to its specific combination of a sulfinic acid group and an amino acid backbone. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

Overview of Sulfino-DL-alaninehydrate

Sulfino-DL-alanine hydrate is an amino acid derivative that contains a sulfinyl group. It is hypothesized to play a role in various metabolic processes and may exhibit antioxidant properties. Understanding its biological activity is crucial for potential therapeutic applications.

-

Antioxidant Properties :

- Sulfino-DL-alanine is believed to scavenge free radicals and reduce oxidative stress. This property is significant in protecting cells from damage associated with various diseases, including neurodegenerative disorders.

-

Neuroprotective Effects :

- Research indicates that sulfino-DL-alanine may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

-

Metabolic Regulation :

- The compound may influence metabolic pathways, particularly those involving sulfur-containing amino acids. It has been suggested that sulfino-DL-alanine can affect the synthesis of glutathione, a critical antioxidant in cells.

Effects on Biological Systems

- Cellular Studies : In vitro studies have shown that sulfino-DL-alanine can enhance cell viability under oxidative stress conditions, indicating its protective role.

- Animal Models : Animal studies have demonstrated that administration of sulfino-DL-alanine leads to improved cognitive function and reduced markers of inflammation in models of neurodegeneration.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers investigated the effects of sulfino-DL-alanine on neuronal cells exposed to oxidative stress. The findings indicated a significant increase in cell survival rates and a decrease in markers of apoptosis compared to untreated controls. This suggests that sulfino-DL-alanine may offer protective benefits against neurodegenerative processes.

Case Study 2: Metabolic Impacts

A clinical trial assessed the impact of sulfino-DL-alanine supplementation on patients with metabolic syndrome. Results showed improved insulin sensitivity and reduced oxidative stress markers after eight weeks of treatment. These findings highlight the potential of sulfino-DL-alanine as a therapeutic agent for metabolic disorders.

Research Findings

Recent studies have expanded the understanding of sulfino-DL-alanine's biological activity:

- Antioxidant Mechanism : A study found that sulfino-DL-alanine enhances the expression of antioxidant enzymes, thereby boosting cellular defenses against oxidative damage.

- Cognitive Function : Research involving animal models demonstrated that chronic administration of sulfino-DL-alanine improved memory performance in tasks assessing spatial learning.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with sulfino-DL-alanine. Investigating its potential applications in clinical settings, particularly concerning neuroprotection and metabolic health, could provide valuable insights into its therapeutic uses.

Properties

IUPAC Name |

2-amino-3-sulfinopropanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXTMZYGQXTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-48-0 |

Source

|

| Record name | L-Cysteinesulfinic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.